molecular formula C14H17N5O B7354172 2-[4-(pyrimidin-2-ylamino)cyclohexyl]-1H-pyrimidin-6-one

2-[4-(pyrimidin-2-ylamino)cyclohexyl]-1H-pyrimidin-6-one

Katalognummer B7354172
Molekulargewicht: 271.32 g/mol
InChI-Schlüssel: WBZBPCJWUXBKFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(pyrimidin-2-ylamino)cyclohexyl]-1H-pyrimidin-6-one, also known as C16, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as protein kinase inhibitors, which are designed to target specific enzymes involved in cancer cell growth and proliferation.

Wirkmechanismus

2-[4-(pyrimidin-2-ylamino)cyclohexyl]-1H-pyrimidin-6-one works by binding to the active site of Aurora A and B kinases, which are involved in the regulation of cell division and proliferation. By inhibiting the activity of these enzymes, this compound prevents cancer cells from dividing and proliferating, ultimately leading to cell death. This compound has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activity of Aurora A and B kinases, leading to decreased cell division and proliferation. This compound also induces apoptosis in cancer cells, leading to cell death. In addition, this compound has been shown to inhibit the growth and metastasis of tumors in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-[4-(pyrimidin-2-ylamino)cyclohexyl]-1H-pyrimidin-6-one in lab experiments is its specificity for Aurora A and B kinases. This allows researchers to study the effects of inhibiting these enzymes on cancer cell growth and proliferation. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments. In addition, the cost of this compound can be a limiting factor for some researchers.

Zukünftige Richtungen

There are several future directions for research on 2-[4-(pyrimidin-2-ylamino)cyclohexyl]-1H-pyrimidin-6-one. One area of interest is the development of combination therapies that include this compound, as it has been shown to enhance the efficacy of other anti-cancer drugs. Another area of interest is the development of this compound analogs that may have improved efficacy or reduced toxicity. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential use in cancer treatment.

Synthesemethoden

The synthesis of 2-[4-(pyrimidin-2-ylamino)cyclohexyl]-1H-pyrimidin-6-one involves several steps, including the reaction of 2-aminopyrimidine with cyclohexanone, followed by the reaction of the resulting compound with 4-chloro-2-fluoroaniline. The final step involves the conversion of the resulting intermediate to this compound using a palladium-catalyzed coupling reaction. The synthesis of this compound has been optimized to maximize yield and purity, and the compound is now commercially available for research purposes.

Wissenschaftliche Forschungsanwendungen

2-[4-(pyrimidin-2-ylamino)cyclohexyl]-1H-pyrimidin-6-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including Aurora A and B, which are involved in cell division and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In preclinical studies, this compound has demonstrated efficacy against a variety of cancer cell lines, including breast, lung, and colon cancer.

Eigenschaften

IUPAC Name

2-[4-(pyrimidin-2-ylamino)cyclohexyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c20-12-6-9-15-13(19-12)10-2-4-11(5-3-10)18-14-16-7-1-8-17-14/h1,6-11H,2-5H2,(H,15,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZBPCJWUXBKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC=CC(=O)N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.